![molecular formula C19H20N2O3 B14954671 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14954671.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxyindole with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the reaction with phenoxyacetyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Used in research for its potential antiviral activities.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenoxyacetamide group. This structural uniqueness may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol. Its structure features an indole moiety substituted with a methoxy group, linked to a phenoxyacetamide structure, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Glutamate Receptors : Preliminary studies suggest that this compound may influence glutamate receptor activity, which is crucial for neuronal signaling and has implications in neurodegenerative diseases .
- Anti-inflammatory Activity : The phenoxyacetamide structure is known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
MCF-7 (Breast Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 10.0 |
The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances the compound's ability to inhibit tumor cell proliferation.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
These findings suggest potential applications in treating infections caused by these pathogens.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study focused on neuroprotection in models of Alzheimer's disease showed that this compound could reduce oxidative stress markers and improve cognitive function in treated animals .
- Anti-inflammatory Effects : Another investigation demonstrated that the compound significantly reduced edema in rodent models of inflammation, suggesting its utility in treating inflammatory disorders .
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-18-9-5-8-17-16(18)10-12-21(17)13-11-20-19(22)14-24-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,20,22) |
InChI Key |
FDNMCNOEAAGXET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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